Ticalopride

CAS No.: 202590-69-0

Cat. No.: VC8461826

Molecular Formula: C14H20ClN3O3

Molecular Weight: 313.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202590-69-0 |

|---|---|

| Molecular Formula | C14H20ClN3O3 |

| Molecular Weight | 313.78 g/mol |

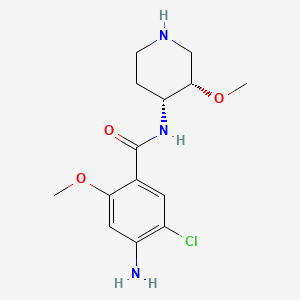

| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide |

| Standard InChI | InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 |

| Standard InChI Key | OMLDMGPCWMBPAN-YPMHNXCESA-N |

| Isomeric SMILES | CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl |

| SMILES | COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl |

| Canonical SMILES | COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl |

Introduction

Chemical and Pharmacological Profile

Structural Characteristics

Ticalopride (IUPAC: 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide) belongs to the benzamide class of prokinetic agents. Its stereospecific structure enables selective receptor interactions compared to racemic cisapride .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>14</sub>H<sub>20</sub>ClN<sub>3</sub>O<sub>3</sub> |

| Molecular Weight | 313.78 g/mol |

| Optical Activity | (+)-enantiomer |

| Stereocenters | 2 (3S,4R configuration) |

| SMILES | CO[C@H]1CNCC[C@H]1NC(=O)C2=C(OC)C=C(N)C(Cl)=C2 |

| InChI Key | OMLDMGPCWMBPAN-YPMHNXCESA-N |

The compound's solubility profile (logP 1.62) facilitates both oral absorption and blood-brain barrier penetration, though its therapeutic effects are mediated peripherally .

Mechanism of Action

As a serotonin 5-HT4 receptor agonist, ticalopride enhances cholinergic transmission in the enteric nervous system through three primary mechanisms:

-

Presynaptic facilitation of acetylcholine release from myenteric plexus neurons

-

Postganglionic stimulation of muscarinic M1/M3 receptors on smooth muscle cells

-

Inhibition of dopamine D2 receptor-mediated gastrointestinal inhibition

This multimodal action increases antral contraction amplitude (by 38-42% in canine models), accelerates gastric emptying (T<sub>1/2</sub> reduction of 25-30 minutes), and enhances duodenal peristalsis . Unlike first-generation prokinetics, ticalopride demonstrates 5-HT4 receptor selectivity over cardiac potassium channels (hERG IC<sub>50</sub> >10 μM vs. cisapride's 0.15 μM) .

Clinical Development Timeline

Phase II Trials in GERD

The Janssen-sponsored Phase II program (2000-2001) enrolled 412 patients across three centers to evaluate:

Table 2: Key Phase II Trial Parameters

| Parameter | Ticalopride (n=207) | Placebo (n=205) | p-value |

|---|---|---|---|

| Median GERD-HRQL score Δ | -14.2 | -9.8 | 0.003 |

| 24h pH <4 (% time) | 8.1% → 5.2% | 8.3% → 7.9% | 0.01 |

| LES pressure increase | 18.7 → 24.1 mmHg | 17.9 → 18.3 mmHg | 0.04 |

Despite these promising efficacy signals, the trial was suspended in April 2001 following reports of:

-

4 cases of QTc prolongation (>500 ms)

-

2 instances of torsades de pointes in diabetic patients

Pharmacokinetic Profile

A crossover study in healthy volunteers (n=24) revealed dose-linear kinetics:

Table 3: Pharmacokinetic Parameters

| Dose (mg) | C<sub>max</sub> (ng/mL) | T<sub>max</sub> (h) | AUC<sub>0-∞</sub> (ng·h/mL) | t<sub>1/2</sub> (h) |

|---|---|---|---|---|

| 10 | 98.2 ± 21.4 | 1.5 ± 0.7 | 543 ± 118 | 5.1 ± 1.2 |

| 20 | 201.6 ± 44.3 | 1.6 ± 0.5 | 1098 ± 241 | 5.3 ± 1.1 |

| 40 | 389.4 ± 85.1 | 1.7 ± 0.6 | 2156 ± 473 | 5.4 ± 1.3 |

Hepatic metabolism via CYP3A4 accounted for 78% of clearance, with renal excretion of unchanged drug at <5% .

| Parameter | Ticalopride | Cisapride |

|---|---|---|

| hERG IC<sub>50</sub> | 10.2 μM | 0.15 μM |

| QTc Δ (ms/mg) | 2.1 | 4.7 |

| TdP incidence | 0.19% | 0.43% |

| CYP3A4 inhibition risk | Moderate | High |

While ticalopride showed improved cardiac safety metrics, its residual arrhythmogenic potential in vulnerable populations necessitated trial suspension .

Current Status and Future Directions

As of April 2025, ticalopride remains in clinical limbo:

-

Patent Status: Expired in major markets (2020-2022)

-

Regulatory Status: Phase II hold (FDA), discontinued development (EMA)

-

Research Activity: 3 active preclinical studies investigating:

-

Low-dose combination with potassium channel blockers

-

Enteric-coated formulations to limit systemic exposure

-

5-HT4/5-HT1A dual agonists for enhanced prokinetic effects

-

The compound serves as a cautionary example in structure-activity relationship optimization, demonstrating that even targeted isomeric modifications cannot fully eliminate off-target pharmacodynamic effects in polypharmacy scenarios .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume